molecular formula C15H18N4O3S B11173712 4-acetamido-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-acetamido-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11173712
M. Wt: 334.4 g/mol
InChI Key: JWBCPHPSGJNQQP-UHFFFAOYSA-N
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Description

4-acetamido-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of an acetamido group, a thiadiazole ring, and an ethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and ethyl bromoacetate, under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group is introduced by reacting the intermediate with acetic anhydride in the presence of a base like pyridine.

    Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl side chain is attached through an alkylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-acetamido-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-acetamido-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as histone deacetylases (HDACs), leading to the inhibition of their activity.

    Pathways Involved: By inhibiting HDACs, the compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It may also modulate inflammatory pathways by affecting the expression of cytokines and other inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-[2-amino-5-(2-thienyl)phenyl]benzamide
  • Acetazolamide
  • 4-acetamido-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Uniqueness

4-acetamido-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxyethyl side chain and thiadiazole ring differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

4-acetamido-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H18N4O3S/c1-3-22-9-8-13-18-19-15(23-13)17-14(21)11-4-6-12(7-5-11)16-10(2)20/h4-7H,3,8-9H2,1-2H3,(H,16,20)(H,17,19,21)

InChI Key

JWBCPHPSGJNQQP-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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